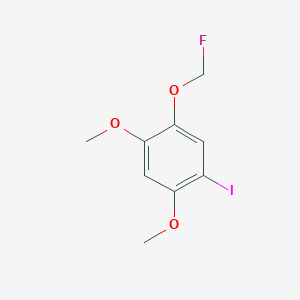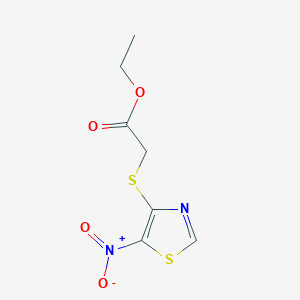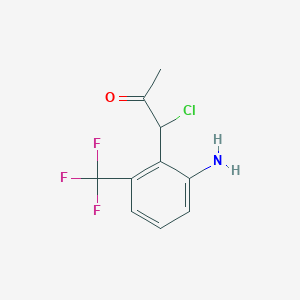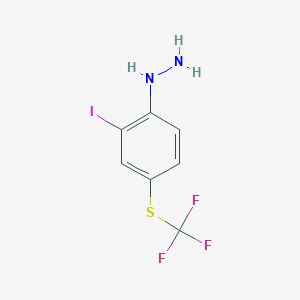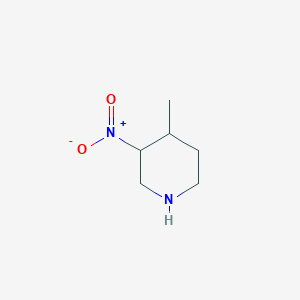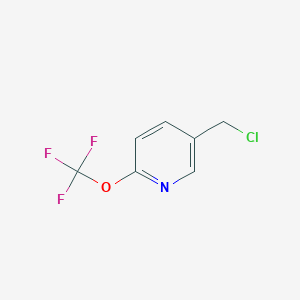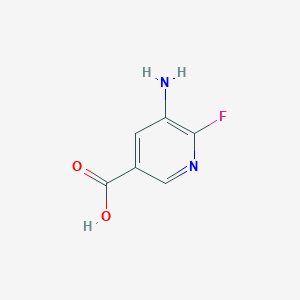
5-Amino-6-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of an amino group at the 5-position and a fluorine atom at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives followed by amination. One common method is the direct fluorination of 6-chloronicotinic acid using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The resulting 6-fluoronicotinic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amine derivatives.
Coordination Reactions: It can form coordination complexes with metal ions, which are useful in materials science.
Common Reagents and Conditions
Fluorination: Potassium fluoride, solvents like dimethyl sulfoxide.
Amination: Ammonia or primary amines, solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-6-fluoronicotinic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of metal-organic frameworks and coordination polymers with unique properties.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoronicotinic Acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.
5-Amino-2-fluoronicotinic Acid: Differently positioned fluorine atom, affecting its reactivity and biological activity.
5-Amino-3-fluoronicotinic Acid: Another positional isomer with distinct properties.
Uniqueness
5-Amino-6-fluoronicotinic acid is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H5FN2O2 |
|---|---|
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
5-amino-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) |
Clave InChI |
DIJHTABQHXTYHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



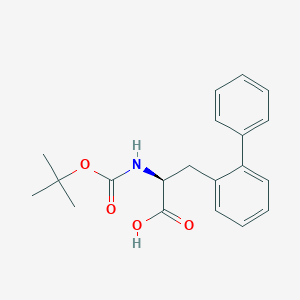
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)

